molecular formula C16H17NO5 B4943893 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No.: B4943893
M. Wt: 303.31 g/mol
InChI Key: HMZUJAPHXTUSIS-UHFFFAOYSA-N
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Description

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound that features a benzene ring substituted with methoxy and nitrophenoxypropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Etherification: The formation of an ether bond between the nitrophenol and a propoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and nitrophenoxypropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and nitrophenoxypropoxy groups can influence the compound’s binding affinity and specificity to various biological targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-2-[3-(4-aminophenoxy)propoxy]benzene: Similar structure but with an amine group instead of a nitro group.

    1-methoxy-2-[3-(4-chlorophenoxy)propoxy]benzene: Contains a chlorine atom instead of a nitro group.

Uniqueness

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of methoxy and nitrophenoxypropoxy groups also contributes to its unique properties and applications.

Properties

IUPAC Name

1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-15-5-2-3-6-16(15)22-12-4-11-21-14-9-7-13(8-10-14)17(18)19/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUJAPHXTUSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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